molecular formula C19H19N3O3 B2414783 4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 880791-66-2

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2414783
CAS No.: 880791-66-2
M. Wt: 337.379
InChI Key: MSOFFWYKMSEFLI-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 2-methylpropoxy group and a 4-phenyl-1,2,5-oxadiazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using nitrile oxides and alkenes.

    Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl group onto the oxadiazole ring.

    Formation of the benzamide core: This can be done by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the 2-methylpropoxy group: This step might involve an etherification reaction, where the benzamide is reacted with 2-methylpropanol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Conditions for substitution reactions vary widely but might include the use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action for 4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide would depend on its specific applications. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: can be compared with other benzamide derivatives or oxadiazole-containing compounds.

    Benzamide derivatives: These compounds often exhibit a range of biological activities and are used in various therapeutic applications.

    Oxadiazole-containing compounds:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which might confer unique chemical properties or biological activities compared to other similar compounds.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(2)12-24-16-10-8-15(9-11-16)19(23)20-18-17(21-25-22-18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOFFWYKMSEFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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